molecular formula C12H17N3O4S B1666268 2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine CAS No. 96434-10-5

2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine

Cat. No. B1666268
CAS RN: 96434-10-5
M. Wt: 299.35 g/mol
InChI Key: GUHFOQSOYCKFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine is a drug/therapeutic agent.

Scientific Research Applications

Synthesis and Chemistry of Thiadiazine Derivatives

  • Thiadiazine derivatives, including 2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, have been synthesized and utilized in various chemical studies. For instance, Ochoa and Stud (1978) reported on the syntheses of pyrimidine and purine analogs derived from 1,2,6‐thiadiazine 1,1‐dioxide, demonstrating the compound's relevance in creating complex chemical structures (Ochoa & Stud, 1978).

Catalytic Applications

  • 1,2,4-Thiadiazine derivatives have been used as catalysts in chemical reactions. Khazaei et al. (2015) utilized a thiadiazine derivative as an efficient and homogeneous catalyst for synthesizing various pyran and phthalazine derivatives (Khazaei et al., 2015).

Drug Synthesis and Pharmaceutical Research

  • These compounds have also found applications in the synthesis of potential pharmaceuticals. Gomha, Abdelrazek, and Abdulla (2015) explored the synthesis of thiadiazine derivatives for their potential as aromatase inhibitors, highlighting the pharmaceutical importance of these compounds (Gomha, Abdelrazek, & Abdulla, 2015).

Structural and Conformational Studies

  • The study of the molecular structure and conformation of thiadiazine derivatives provides insights into their chemical behavior and potential applications. Alkorta et al. (1996) researched the hydrolysis reactions and conformational aspects of substituted thiadiazine dioxides (Alkorta et al., 1996).

properties

CAS RN

96434-10-5

Product Name

2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

2,6-dimethylpyridine;6-ethyl-1,1-dioxo-1,2,4-thiadiazinane-3,5-dione

InChI

InChI=1S/C7H9N.C5H8N2O4S/c1-6-4-3-5-7(2)8-6;1-2-3-4(8)6-5(9)7-12(3,10)11/h3-5H,1-2H3;3H,2H2,1H3,(H2,6,7,8,9)

InChI Key

GUHFOQSOYCKFEK-UHFFFAOYSA-N

SMILES

CCC1C(=O)NC(=O)NS1(=O)=O.CC1=NC(=CC=C1)C

Canonical SMILES

CCC1C(=O)NC(=O)NS1(=O)=O.CC1=NC(=CC=C1)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine
Reactant of Route 2
Reactant of Route 2
2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine
Reactant of Route 3
2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine
Reactant of Route 4
2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine
Reactant of Route 5
2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine
Reactant of Route 6
2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine

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